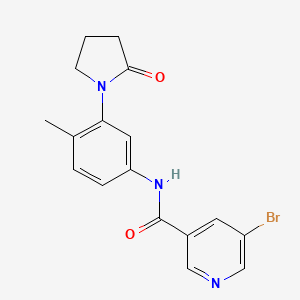

5-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

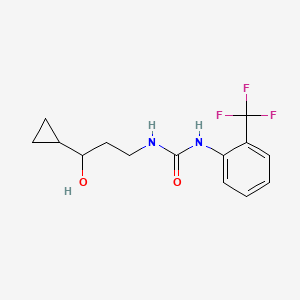

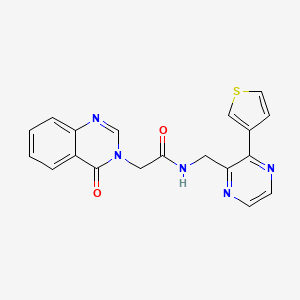

The compound “5-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)nicotinamide” is a complex organic molecule that contains several functional groups. It has a pyrrolidinone ring, a bromine atom, a methyl group, and a nicotinamide group. These functional groups could potentially give this compound a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring and the bromine atom would likely make this compound relatively dense and possibly crystalline in solid form .Chemical Reactions Analysis

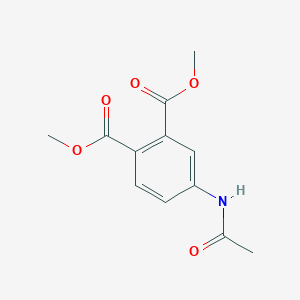

The chemical reactions that this compound can undergo would be determined by its functional groups. The bromine atom could potentially be replaced by other groups in a substitution reaction. The pyrrolidinone ring might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly volatile .Aplicaciones Científicas De Investigación

Chemical and Structural Analysis

Research on nicotinamide derivatives, including compounds like 5-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)nicotinamide, often focuses on their chemical and structural analysis. Studies have explored the coordination chemistry of nicotinamide and its derivatives with metals, which can be crucial for understanding their biological activities and potential as therapeutic agents (Ahuja, Singh, & Rai, 1975). These investigations provide insights into how these compounds interact with metal ions, potentially leading to applications in catalysis, metal recovery, and as models for biological systems.

Antimicrobial and Antifungal Activities

Nicotinamide derivatives have been studied for their antimicrobial and antifungal properties. Research has shown that some derivatives exhibit promising activity against a range of bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents. For example, compounds synthesized from nicotinamide precursors have been evaluated for their efficacy against various microbial strains, indicating their relevance in drug discovery and therapeutic applications (Patel & Shaikh, 2010).

Corrosion Inhibition

The study of nicotinamide derivatives extends into the field of materials science, particularly in corrosion inhibition. Nicotinamide derivatives have been evaluated for their effectiveness in protecting metals from corrosion in acidic environments. This research is significant for the development of safer and more efficient corrosion inhibitors, which are essential in extending the lifespan of metal structures and components (Chakravarthy, Mohana, & Kumar, 2014).

Antiprotozoal Activity

Additionally, nicotinamide derivatives have been investigated for their antiprotozoal activity, with some compounds showing potent effects against pathogens like Trypanosoma and Plasmodium. This area of research holds promise for the development of new treatments for protozoal infections, contributing to global health efforts in combating diseases such as malaria and trypanosomiasis (Ismail et al., 2003).

Mecanismo De Acción

Target of Action

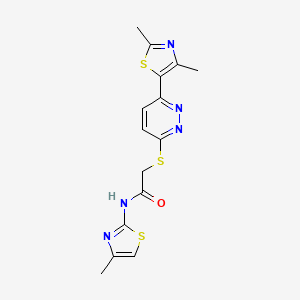

Similar compounds with thiazole and indole scaffolds have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Indole derivatives, on the other hand, can undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

For example, indole derivatives have been shown to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including analgesic and anti-inflammatory activities .

Propiedades

IUPAC Name |

5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c1-11-4-5-14(8-15(11)21-6-2-3-16(21)22)20-17(23)12-7-13(18)10-19-9-12/h4-5,7-10H,2-3,6H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIBYQBLIUQQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2434914.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B2434918.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2434923.png)

![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)

![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide](/img/structure/B2434928.png)

![(3-{[(2-ethoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl 2-methylpropanoate](/img/structure/B2434930.png)